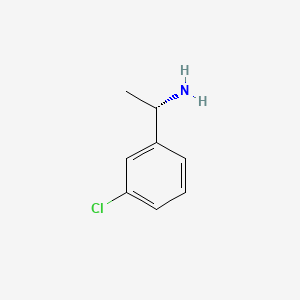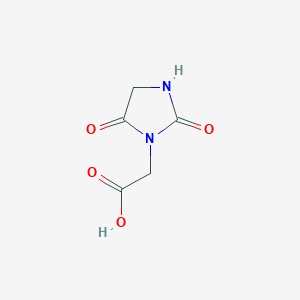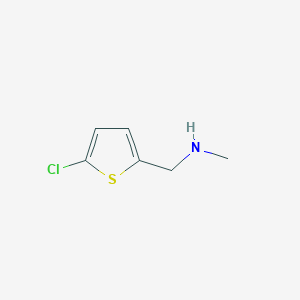
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Chlorothiophen-2-ylmethyl)-methyl-amine” is a chemical compound with the CAS Number: 70696-37-61. Its IUPAC name is 1-(5-chloro-1H-1lambda3-thiophen-2-yl)-N-methylmethanamine1. The molecular weight of this compound is 162.661.
Synthesis Analysis
Unfortunately, the synthesis analysis of this compound is not readily available from the search results.Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8-9H,4H2,1H31. This code provides a specific description of the molecular structure of the compound.
Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available from the search results.Physical And Chemical Properties Analysis
This compound has a purity of 95%1. It should be stored at a temperature between 2~8 C1.Wissenschaftliche Forschungsanwendungen
Structural Studies and Chemical Synthesis
The chemical compound (5-Chlorothiophen-2-ylmethyl)-methyl-amine, due to its unique structure, plays a significant role in structural chemistry and the synthesis of complex molecules. For instance, it has been utilized in the study of tautomerism of Schiff base derivatives, providing insights into the stabilization of specific tautomeric forms through hydrogen bonding in solid states and solutions (Amarasekara et al., 2009). Furthermore, its applications extend to the synthesis of fluorescence-based sensors for biological imaging, demonstrating its versatility in creating functionalized dyes for zinc detection in live cells (Nolan et al., 2006).
Crystallography and Material Science
The compound also finds applications in crystallography, contributing to the understanding of molecular structures and interactions in crystalline materials. Research on chalcones, including those with the (5-Chlorothiophen-2-yl)methyl moiety, reveals how these compounds form specific hydrogen-bonded chains in crystals, which is crucial for the development of materials with designed properties (Girisha et al., 2016).
Catalysis and Organic Synthesis
In organic synthesis, derivatives of (5-Chlorothiophen-2-ylmethyl)-methyl-amine serve as key intermediates and catalysts. A notable example includes their role in catalyzing amide bond formation at room temperature, offering a more efficient and environmentally friendly approach to peptide synthesis (El Dine et al., 2015). This demonstrates the compound's potential in facilitating complex organic reactions.
Safety And Hazards
The compound may be corrosive to metals. It is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation2.
Zukünftige Richtungen
Unfortunately, the future directions for this compound are not readily available from the search results.
Relevant Papers
There are no specific papers mentioned in the search results related to this compound. However, it is mentioned that there are related peer-reviewed papers, technical documents, and similar products available1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFSUSWOXAUPJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368943 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-ylmethyl)-methyl-amine | |
CAS RN |
70696-37-6 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

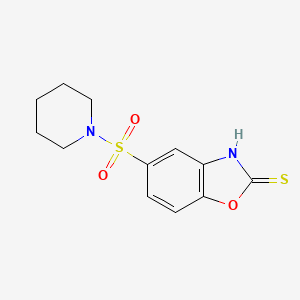
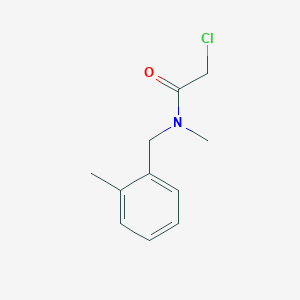





![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)
